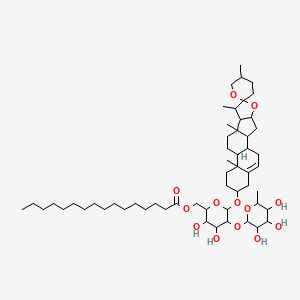

Paris saponin V palmitate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Paris saponina V palmitato es una saponina esteroide derivada de la planta Paris polyphylla, conocida por sus propiedades medicinales. Este compuesto es un glucósido, que consiste en una parte de azúcar unida a una aglicona esteroide. La Paris saponina V palmitato ha llamado la atención debido a sus posibles aplicaciones terapéuticas, particularmente en los campos de la oncología y la inmunología.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la Paris saponina V palmitato típicamente implica la extracción de saponinas de los rizomas de Paris polyphylla. El proceso comienza con la hidrólisis del material vegetal para liberar las saponinas, seguido de la purificación utilizando técnicas como la cromatografía en columna de resina macroporosa y la cromatografía líquida de alto rendimiento preparativa . El paso final implica la esterificación de la Paris saponina V con ácido palmítico en condiciones controladas para obtener la Paris saponina V palmitato.

Métodos de Producción Industrial: La producción industrial de Paris saponina V palmitato implica procesos de extracción y purificación a gran escala. Los rizomas de Paris polyphylla se cosechan y se someten a hidrólisis para liberar las saponinas. Estas saponinas luego se purifican utilizando resinas macroporosas y cromatografía líquida de alto rendimiento. El proceso de esterificación se optimiza para la producción a gran escala para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Paris saponina V palmitato experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto con el fin de mejorar sus propiedades terapéuticas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio se utilizan en condiciones controladas para oxidar la Paris saponina V palmitato.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se emplean para reducir el compuesto.

Sustitución: Las reacciones de sustitución implican reactivos como halógenos y agentes alquilantes para introducir nuevos grupos funcionales en la molécula.

Productos Principales Formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la Paris saponina V palmitato con actividad biológica y estabilidad mejoradas .

Aplicaciones Científicas De Investigación

La Paris saponina V palmitato tiene una amplia gama de aplicaciones de investigación científica:

Química:

- Se utiliza como precursor para la síntesis de nuevas saponinas esteroides con posibles aplicaciones terapéuticas.

Biología:

- Investigada por sus efectos citotóxicos sobre las células cancerosas, particularmente en el cáncer de mama y de hígado .

- Estudiada por sus propiedades inmunomoduladoras, que pueden mejorar la respuesta inmunitaria del cuerpo .

Medicina:

- Explorada por su posible uso en el tratamiento de diversos cánceres debido a su capacidad para inducir la apoptosis en las células cancerosas .

- Evaluada por sus propiedades antiinflamatorias y antioxidantes, convirtiéndola en una candidata para tratar enfermedades inflamatorias .

Industria:

Mecanismo De Acción

La Paris saponina V palmitato ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Inducción de la Apoptosis: Activa la vía mitocondrial de la apoptosis al aumentar la proporción Bax/Bcl-2, lo que lleva a la liberación de citocromo c y la activación de caspasas.

Inmunomodulación: Modula la respuesta inmunitaria al mejorar la actividad de las células inmunitarias y reducir la producción de citoquinas proinflamatorias.

Actividad Antioxidante: Elimina los radicales libres y reduce el estrés oxidativo al unirse a los radicales libres y formar estructuras estables de semi-radicales cetónicos.

Comparación Con Compuestos Similares

La Paris saponina V palmitato es única entre las saponinas esteroides debido a su estructura específica y actividad biológica. Los compuestos similares incluyen:

Paris saponina I: Conocida por sus efectos citotóxicos sobre las células cancerosas.

Paris saponina II: Exhibe propiedades antiinflamatorias e inmunomoduladoras.

Paris saponina VI: Estudiada por su potencial en el tratamiento de enfermedades hepáticas.

Paris saponina VII: Efectiva en la inducción de la apoptosis en las células de cáncer de mama a través de la vía Hippo.

Estos compuestos comparten características estructurales similares pero difieren en sus actividades biológicas específicas y aplicaciones terapéuticas, lo que destaca la singularidad de la Paris saponina V palmitato.

Propiedades

Fórmula molecular |

C55H92O13 |

|---|---|

Peso molecular |

961.3 g/mol |

Nombre IUPAC |

[3,4-dihydroxy-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C55H92O13/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-43(56)62-32-42-46(58)48(60)50(67-51-49(61)47(59)45(57)35(4)64-51)52(66-42)65-37-24-26-53(5)36(29-37)21-22-38-39(53)25-27-54(6)40(38)30-41-44(54)34(3)55(68-41)28-23-33(2)31-63-55/h21,33-35,37-42,44-52,57-61H,7-20,22-32H2,1-6H3 |

Clave InChI |

HBFKYOLVZFOGAH-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CC6C5C(C7(O6)CCC(CO7)C)C)C)C)OC8C(C(C(C(O8)C)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)

![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)

![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)

![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)

![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)